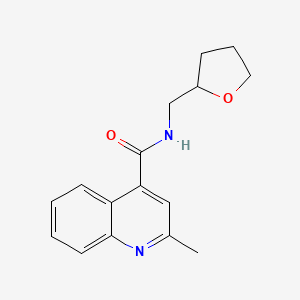
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound belongs to the quinoline family, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide typically involves the reaction of 2-methylquinoline with oxolan-2-ylmethylamine under specific conditions. One common method involves the use of a strong acid catalyst in a flow reactor . Another approach includes the reaction of 2-(N-tosylamido)benzothioates with activated alkynes in the presence of triphenylphosphine (PPh3) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies, such as the use of metal-catalyzed reactions or green chemistry protocols. These methods aim to produce high yields of pure this compound while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) in acetic acid.
Reduction: Reduction reactions may involve the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the quinoline ring, often facilitated by catalysts such as palladium (Pd) or copper (Cu).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium (Pd), copper (Cu), triphenylphosphine (PPh3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with viral replication processes. In cancer research, it has been shown to inhibit tyrosine kinases and other signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-Quinolone-3-Carboxamides: These compounds share a similar quinoline scaffold and have been explored for their therapeutic potential.
Fluoroquinolones: A class of synthetic antibiotics with a quinoline core, known for their broad-spectrum antibacterial activity.
Uniqueness
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its oxolan-2-ylmethyl group differentiates it from other quinoline derivatives, potentially leading to novel applications and mechanisms of action.
Propiedades
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-9-14(13-6-2-3-7-15(13)18-11)16(19)17-10-12-5-4-8-20-12/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBFLDUFCQOVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[3-[(4-ethoxyphenyl)sulfonylamino]quinoxalin-2-yl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7484501.png)
![N-[4-[3-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]phenyl]cyclopropanecarboxamide](/img/structure/B7484509.png)
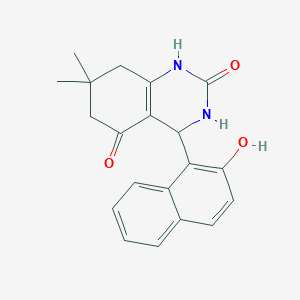
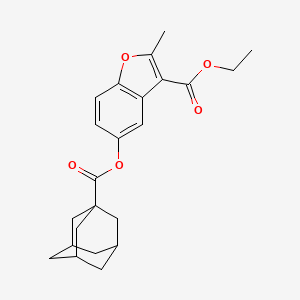
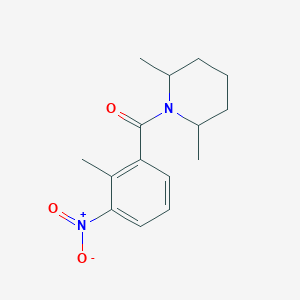
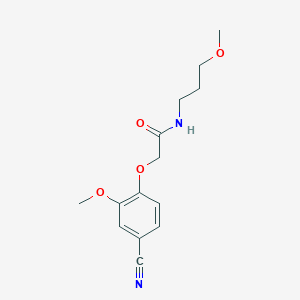
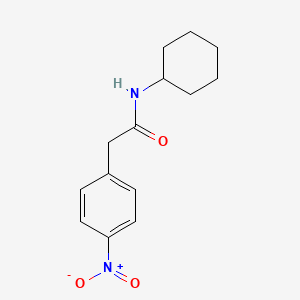
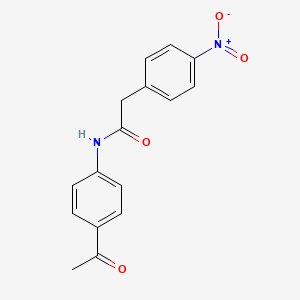
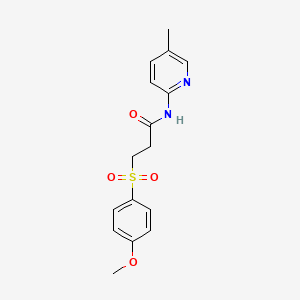
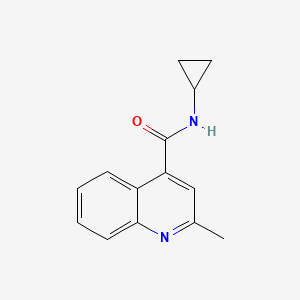
![[2-oxo-2-(propylamino)ethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7484577.png)
![1H-indazol-3-yl-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7484583.png)
![2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)-N-[(1S)-1-pyridin-2-ylethyl]acetamide](/img/structure/B7484593.png)
